molecular formula C20H19N3O3S B12160006 Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B12160006
M. Wt: 381.4 g/mol
InChI Key: KLAVGPPRLLVOLK-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Methyl: Refers to the methyl group (CH₃) attached to the benzoate ring.

    2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: The core structure consists of a benzothiazole ring fused with a pyrrolidine ring, and an amide group attached to the benzoate ring.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to this compound:

Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative processes can modify the benzothiazole or pyrrolidine moieties.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions.

    Condensation: Formation of amide bonds.

Common Reagents and Conditions::

    Reagents: Aldehydes, diazonium salts, nucleophiles, and reducing agents.

    Conditions: Solvents, temperature, and catalysts.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the core structure may arise.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic agents.

    Industry: Dyes, pharmaceuticals, and materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-26-19(24)13-7-2-3-8-14(13)22-20(25)23-12-6-10-16(23)18-21-15-9-4-5-11-17(15)27-18/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,22,25)

InChI Key

KLAVGPPRLLVOLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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